[(4-Fluoro-3-methoxyphenyl)sulfonyl](methylpropyl)amine
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Overview
Description
(4-Fluoro-3-methoxyphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a fluorinated methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-methoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the fluorinated methoxyphenyl precursor. This can be achieved through electrophilic aromatic substitution reactions, such as nitration followed by reduction to form the amine group . The sulfonyl group is then introduced using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-methoxyphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
(4-Fluoro-3-methoxyphenyl)sulfonylamine has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and inhibition mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (4-Fluoro-3-methoxyphenyl)sulfonylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity . The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylphenol: This compound shares the fluorinated phenyl ring but lacks the sulfonyl group.
4-Methoxyphenyl trifluoromethanesulfonate: Similar in having a methoxyphenyl group, but with a trifluoromethanesulfonate group instead of a sulfonyl group.
Uniqueness
(4-Fluoro-3-methoxyphenyl)sulfonylamine is unique due to the combination of its fluorinated methoxyphenyl ring and sulfonyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-butan-2-yl-4-fluoro-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3S/c1-4-8(2)13-17(14,15)9-5-6-10(12)11(7-9)16-3/h5-8,13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHVGJPEKBJHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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